WAY-262611

Beschreibung

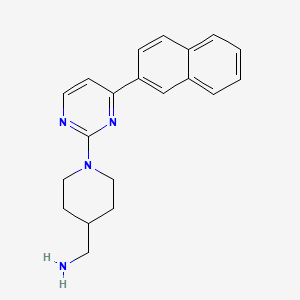

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4/c21-14-15-8-11-24(12-9-15)20-22-10-7-19(23-20)18-6-5-16-3-1-2-4-17(16)13-18/h1-7,10,13,15H,8-9,11-12,14,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLITPHIARVDJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)C2=NC=CC(=N2)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of WAY-262611: A Technical Guide to its Action as a Wnt/β-Catenin Signaling Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-262611 is a small molecule compound that has garnered significant interest for its potent activation of the canonical Wnt/β-catenin signaling pathway. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular target, the downstream signaling cascade, and the experimental evidence that underpins our current understanding. Quantitative data are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction

The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and cellular regeneration. Dysregulation of this pathway is implicated in a multitude of diseases, including cancer and degenerative disorders. This compound has emerged as a valuable research tool and a potential therapeutic lead due to its ability to modulate this pathway. Its primary mechanism of action is the inhibition of Dickkopf-1 (DKK1), a secreted antagonist of Wnt signaling. By inhibiting DKK1, this compound effectively disinhibits the Wnt pathway, leading to the accumulation of β-catenin and the activation of downstream target genes.[1][2]

Molecular Mechanism of Action

This compound functions as a potent agonist of the Wnt/β-catenin signaling pathway by directly inhibiting the activity of DKK1.[3] DKK1 is a secreted protein that negatively regulates the Wnt pathway by binding to the LRP5/6 co-receptor, thereby preventing the formation of the Wnt-Frizzled-LRP5/6 signaling complex.[1]

The key steps in the mechanism of action of this compound are as follows:

-

Inhibition of DKK1: this compound prevents DKK1 from binding to the LRP5/6 co-receptor. While the direct binding affinity (Ki or Kd) of this compound to DKK1 is not publicly available, its functional effect is well-characterized.

-

Disruption of the DKK1-LRP5/6-Kremen Complex: DKK1-mediated inhibition of Wnt signaling is enhanced by the transmembrane protein Kremen. DKK1 forms a ternary complex with LRP5/6 and Kremen, which promotes the internalization of LRP5/6, thus removing it from the cell surface and further dampening Wnt signaling. This compound is understood to block the formation of this DKK1-LRP5-Kremen complex.[1]

-

Activation of Wnt Signaling: By preventing DKK1-mediated inhibition, this compound allows for the formation of the active Wnt-Frizzled-LRP5/6 signaling complex upon Wnt ligand binding.

-

Stabilization of β-Catenin: The active Wnt signaling complex leads to the phosphorylation of LRP5/6 and the recruitment of the scaffold protein Dishevelled (Dvl). This, in turn, inhibits the "destruction complex" (composed of Axin, APC, GSK3β, and CK1α), which would otherwise phosphorylate β-catenin, targeting it for proteasomal degradation.

-

Nuclear Translocation and Gene Transcription: With the destruction complex inhibited, β-catenin accumulates in the cytoplasm and translocates to the nucleus. In the nucleus, β-catenin acts as a co-activator for the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors, leading to the expression of Wnt target genes involved in proliferation, differentiation, and other cellular processes.

Quantitative Data

The activity of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay | Cell Line(s) | Reference |

| EC50 | 0.63 µM | TCF-Luciferase Assay | HEK293 | |

| IC50 | 0.30 µM | Crystal Violet Proliferation Assay | RD (Rhabdomyosarcoma) | |

| IC50 | 0.25 µM | Crystal Violet Proliferation Assay | CW9019 (Rhabdomyosarcoma) |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Route of Administration | Effect | Reference |

| Ovariectomized Rats | 10 mg/kg/day | Oral | Increased trabecular bone formation | |

| Rhabdomyosarcoma Mouse Model | 2.5 mg/kg and 10 mg/kg | Subcutaneous | Impaired survival of intravenously injected tumor cells |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

TCF/LEF Luciferase Reporter Assay

This assay is fundamental for quantifying the activation of the Wnt/β-catenin pathway.

Objective: To measure the ability of this compound to induce TCF/LEF-mediated gene transcription.

Materials:

-

HEK293 cells (or other suitable cell line)

-

TCF/LEF luciferase reporter vector (e.g., TOPFlash)

-

Control vector with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Recombinant DKK1 (optional, for inhibition assays)

-

Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293 cells into a 96-well white, clear-bottom plate at a density of 30,000-40,000 cells per well. Allow cells to attach overnight.

-

Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter vector and the control Renilla luciferase vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO). If testing for DKK1 inhibition, pre-incubate the cells with a fixed concentration of recombinant DKK1 before adding this compound.

-

Incubation: Incubate the cells for 16-24 hours.

-

Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the luciferase assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in luciferase activity relative to the vehicle-treated control. The EC50 value can be determined by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Orthotopic Osteosarcoma Mouse Model

This model is used to evaluate the efficacy of this compound in a disease-relevant context.

Objective: To assess the effect of this compound on primary tumor growth and metastasis of osteosarcoma.

Materials:

-

Immunodeficient mice (e.g., BALB/c nude mice)

-

Osteosarcoma cell line (e.g., 143B)

-

Matrigel or similar basement membrane matrix

-

Anesthesia (e.g., isoflurane)

-

Microsyringe

-

This compound formulation for injection

-

Calipers for tumor measurement

-

Imaging system (e.g., bioluminescence or MRI)

Protocol:

-

Cell Preparation: Culture osteosarcoma cells to ~80-90% confluency. Harvest the cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.

-

Animal Preparation: Anesthetize the mouse using isoflurane. Shave and sterilize the hind limb where the injection will be performed.

-

Intratibial Injection: Flex the knee of the mouse to expose the proximal tibia. Use a 27-30 gauge needle to create a small hole in the tibial plateau. Carefully insert a microsyringe loaded with 10-20 µL of the cell suspension into the intramedullary canal of the tibia and slowly inject the cells.

-

Treatment: Once tumors are established (palpable or detectable by imaging), randomize the mice into treatment and control groups. Administer this compound or vehicle control according to the desired dosing schedule (e.g., daily subcutaneous injection).

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2) and/or using an in vivo imaging system. Monitor the overall health and body weight of the mice.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the primary tumors for weighing and histological analysis. Harvest lungs and other organs to assess for metastatic lesions.

In Vivo Rhabdomyosarcoma Metastasis Model (Tail Vein Injection)

This model is used to study the effect of this compound on the metastatic dissemination of cancer cells.

Objective: To evaluate the impact of this compound on the survival and colonization of circulating rhabdomyosarcoma cells.

Materials:

-

Immunodeficient mice (e.g., NMRI-nu/nu mice)

-

Rhabdomyosarcoma cell line (e.g., RD cells), preferably expressing a reporter like GFP or luciferase

-

PBS

-

Syringes and 27-30 gauge needles

-

This compound formulation for injection

Protocol:

-

Cell Preparation: Culture rhabdomyosarcoma cells and harvest them when they are in the logarithmic growth phase. Wash the cells with PBS and resuspend them in sterile PBS at a concentration of 1 x 10^7 cells/mL.

-

Tail Vein Injection: Warm the mouse under a heat lamp to dilate the tail veins. Place the mouse in a restrainer. Swab the tail with ethanol. Insert a 27-30 gauge needle into one of the lateral tail veins and slowly inject 100 µL of the cell suspension.

-

Treatment: Begin treatment with this compound or vehicle control either before or after the cell injection, depending on the experimental design.

-

Monitoring and Endpoint Analysis: Monitor the mice for signs of distress. At a predetermined endpoint (e.g., 2-8 weeks), euthanize the mice. If using fluorescently or luminescently tagged cells, image the lungs and other organs to quantify metastatic burden. Alternatively, harvest the lungs, fix them in Bouin's solution, and count the metastatic nodules on the surface.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the signaling pathway of this compound and a typical experimental workflow for its characterization.

Caption: The signaling pathway of this compound.

Caption: A typical experimental workflow.

Conclusion

This compound is a well-characterized small molecule inhibitor of DKK1 that potently activates the canonical Wnt/β-catenin signaling pathway. Its mechanism of action, involving the disruption of the DKK1-LRP5/6-Kremen inhibitory complex, is supported by robust in vitro and in vivo data. This technical guide provides a comprehensive overview of its core mechanism, quantitative parameters, and detailed experimental protocols to serve as a valuable resource for the scientific community. Further investigation into the direct binding kinetics of this compound with DKK1 and its therapeutic potential in various disease models is warranted.

References

WAY-262611: A Technical Guide to a Small Molecule Inhibitor of DKK1

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-262611 is a small molecule inhibitor of Dickkopf-1 (DKK1), a key antagonist of the canonical Wnt/β-catenin signaling pathway. By blocking the inhibitory action of DKK1, this compound effectively functions as an agonist of Wnt signaling, leading to the stabilization and nuclear translocation of β-catenin and the subsequent activation of TCF/LEF-mediated transcription. This activity has demonstrated therapeutic potential in preclinical models of diseases characterized by suppressed Wnt signaling, such as osteoporosis and certain cancers. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols from key studies, and a visual representation of its role in the Wnt signaling cascade.

Introduction to DKK1 and the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and cellular regeneration.[1][2] Dysregulation of this pathway is implicated in a multitude of diseases, including cancer and metabolic bone disorders.[1][3] Dickkopf-1 (DKK1) is a secreted protein that acts as a potent antagonist of the canonical Wnt pathway.[4] It exerts its inhibitory effect by binding to the LRP5/6 co-receptor, thereby preventing the formation of the active Wnt-Frizzled-LRP5/6 receptor complex. This leads to the degradation of β-catenin, a central component of the pathway, and the suppression of Wnt target gene expression.

This compound: Mechanism of Action

This compound is a small molecule designed to inhibit the function of DKK1. Its primary mechanism of action involves blocking the interaction between DKK1 and the LRP5/6 co-receptor. By preventing this binding, this compound effectively neutralizes the inhibitory effect of DKK1 on the Wnt pathway. This allows for the formation of the Wnt-Frizzled-LRP5/6 complex, leading to the stabilization of intracellular β-catenin. Stabilized β-catenin then translocates to the nucleus, where it associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes. This ultimately results in a potentiation of Wnt/β-catenin signaling.

Signaling Pathway Diagram

Caption: DKK1 Inhibition by this compound and Restoration of Wnt/β-catenin Signaling.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity

| Parameter | Value | Assay System | Reference |

| EC50 | 0.63 µM | TCF-Luciferase Reporter Assay | |

| GSK3β IC50 | >100 µM | Kinase Activity Assay | |

| CYP3A4 Inhibition | 39% at 3 µM | Cytochrome P450 Inhibition Assay | |

| CYP2C9 Inhibition | 63% at 3 µM | Cytochrome P450 Inhibition Assay | |

| CYP2D6 Inhibition | 9% at 3 µM | Cytochrome P450 Inhibition Assay |

Table 2: In Vivo Pharmacokinetics in Rats

| Parameter | Value | Dosing | Reference |

| Route | Intravenous | 2 mg/kg | |

| Half-life (t1/2) | 8.2 h | ||

| AUC | 1029 ngh/mL | ||

| Clearance | 32 mL/min/kg | ||

| Route | Oral | 10 mg/kg | |

| Half-life (t1/2) | 5.6 h | ||

| Tmax | 4.76 h | ||

| Cmax | 277 ng/mL | ||

| AUC | 3990 ng/mLh |

Key Experimental Protocols

Detailed methodologies for pivotal experiments are outlined below.

TCF-Luciferase Reporter Assay

-

Objective: To determine the potency of this compound in activating Wnt/β-catenin signaling.

-

Cell Line: Osteosarcoma cell line (e.g., U2OS) stably transfected with a TCF-responsive luciferase reporter construct.

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are co-transfected with expression vectors for Wnt-3a and DKK1 to establish an inhibited state of the Wnt pathway.

-

This compound is added at various concentrations to the cell culture medium.

-

After a 24-48 hour incubation period, cells are lysed.

-

Luciferase activity is measured using a luminometer.

-

The EC50 value is calculated from the dose-response curve, representing the concentration of this compound that elicits a half-maximal response.

-

In Vivo Ovariectomized (OVX) Rat Model of Osteoporosis

-

Objective: To evaluate the effect of this compound on bone formation in a model of postmenopausal osteoporosis.

-

Animal Model: Female Sprague-Dawley rats, surgically ovariectomized to induce estrogen deficiency and subsequent bone loss.

-

Methodology:

-

Following a recovery period post-ovariectomy, rats are randomly assigned to vehicle control or this compound treatment groups.

-

This compound is administered orally once daily for a period of 28 days at doses ranging from 0.3 to 10 mg/kg.

-

To label newly formed bone, fluorochrome bone markers (e.g., calcein) are administered at specific time points before sacrifice.

-

At the end of the treatment period, animals are euthanized, and tibias or femurs are collected.

-

Bone histomorphometry is performed on undecalcified bone sections to quantify parameters of bone formation, such as mineralizing surface, mineral apposition rate, and bone formation rate (BFR).

-

Orthotopic Osteosarcoma Xenograft Model

-

Objective: To assess the impact of this compound on primary tumor growth and metastasis of osteosarcoma.

-

Cell Lines: Human osteosarcoma cell lines such as U2OS, HOS, or SaOS2.

-

Methodology:

-

Osteosarcoma cells are surgically implanted into the tibia of immunodeficient mice.

-

Primary tumor growth is monitored over time.

-

Once tumors are established, mice are treated with this compound or vehicle control.

-

In some models, the primary tumor-bearing limb is amputated to study the development of distant metastases.

-

Metastatic burden, typically in the lungs, is assessed at the end of the study by histological analysis or imaging.

-

The effects on cell proliferation, apoptosis (caspase activation), and cell cycle are also evaluated in vitro.

-

Experimental Workflows and Logical Relationships

In Vitro Screening and Validation Workflow

Caption: Workflow for the Discovery and In Vitro Characterization of this compound.

In Vivo Efficacy Testing Logic

Caption: Logical Framework for the In Vivo Evaluation of this compound in Bone Formation.

Conclusion

This compound is a valuable research tool and a potential therapeutic lead compound that acts as a potent and specific inhibitor of DKK1. Its ability to reactivate the canonical Wnt/β-catenin signaling pathway has been demonstrated in a variety of in vitro and in vivo models. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of bone biology, oncology, and drug discovery who are interested in modulating the Wnt signaling pathway. Further investigation into the therapeutic applications of DKK1 inhibition with small molecules like this compound is warranted.

References

- 1. Dickkopf-1 Inhibition Reactivates Wnt/β-Catenin Signaling in Rhabdomyosarcoma, Induces Myogenic Markers In Vitro and Impairs Tumor Cell Survival In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Expression and Role of Dickkopf-1 (Dkk1) in Tumors: From the Cells to the Patients - PMC [pmc.ncbi.nlm.nih.gov]

WAY-262611: A Technical Guide to Its Role in Wnt/β-catenin Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-262611 is a small molecule compound that has garnered significant interest for its potent activation of the canonical Wnt/β-catenin signaling pathway. It functions not by directly agonizing a Wnt receptor, but by inhibiting a key negative regulator of the pathway, Dickkopf-1 (DKK1).[1][2][3] This mechanism of action has positioned this compound as a valuable tool for investigating Wnt signaling and as a potential therapeutic agent for diseases characterized by diminished Wnt activity, such as osteoporosis, and for certain cancers where pathway activation can induce differentiation.[4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its study.

Core Mechanism of Action: DKK1 Inhibition

The canonical Wnt/β-catenin pathway is crucial for embryogenesis, tissue homeostasis, and regeneration. Its activity is tightly controlled by a variety of secreted antagonists, with Dickkopf-1 (DKK1) being a primary inhibitor.

-

Wnt Pathway "Off" State: In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin. This targets β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low and preventing its entry into the nucleus.

-

Wnt Pathway "On" State: When a Wnt ligand binds to its Frizzled (FZD) receptor and the Low-density Lipoprotein Receptor-related Protein 5/6 (LRP5/6) co-receptor, the destruction complex is recruited to the plasma membrane. This inhibits the phosphorylation of β-catenin, allowing it to accumulate in the cytoplasm.

-

Nuclear Translocation and Gene Transcription: Stabilized β-catenin translocates to the nucleus, where it binds to T-Cell Factor/Lymphoid Enhancer-binding Factor (TCF/LEF) transcription factors, activating the expression of Wnt target genes.

-

Role of DKK1: DKK1 acts as an antagonist by binding to the LRP5/6 co-receptor, often in conjunction with a Kremen co-receptor, which prevents the formation of the functional Wnt-FZD-LRP5/6 signaling complex.

-

Action of this compound: this compound is a selective inhibitor of DKK1. By blocking the interaction between DKK1 and LRP5/6, this compound effectively removes this inhibitory brake on the pathway. This facilitates the Wnt-induced activation of the pathway, leading to the stabilization and nuclear accumulation of β-catenin and subsequent target gene expression.

Figure 1: Mechanism of this compound in activating the Wnt/β-catenin pathway.

Quantitative Data

The efficacy and pharmacological properties of this compound have been characterized in various in vitro and in vivo models.

Table 1: In Vitro Efficacy & Specificity of this compound

| Parameter | Value | Cell Line / System | Reference |

| TCF-Luciferase EC50 | 0.63 µM | Osteosarcoma cells with TCF-reporter | |

| GSK3β IC50 | > 100 µM | Kinase activity assay | |

| CYP3A4 Inhibition (at 3 µM) | 39% | Cytochrome P450 inhibition assay | |

| CYP2C9 Inhibition (at 3 µM) | 63% | Cytochrome P450 inhibition assay | |

| CYP2D6 Inhibition (at 3 µM) | 9% | Cytochrome P450 inhibition assay | |

| Viability IC50 | 3 - 8 µM | Osteosarcoma cell lines (U2OS, HOS, SaOS2) | |

| Viability IC50 | ~0.2 µM (approx.) | Rhabdomyosarcoma cell lines (RD, CW9019) |

Table 2: In Vivo Pharmacokinetics of this compound in Rats

| Administration | Parameter | Value | Unit | Reference |

| Intravenous (2 mg/kg) | Half-life (t1/2) | 8.2 | h | |

| AUC | 1029 | ngh/mL | ||

| Clearance | 32 | mL/min/kg | ||

| Oral (10 mg/kg) | Half-life (t1/2) | 5.6 | h | |

| Time to max (tmax) | 4.76 | h | ||

| Max concentration (Cmax) | 277 | ng/mL | ||

| AUC | 3990 | ngh/mL |

Table 3: In Vivo Efficacy of this compound

| Model | Treatment Regimen | Key Finding | Reference |

| Ovariectomized Rats | Oral, once daily for 28 days | Dose-dependent increase in trabecular bone formation rate. | |

| Mouse Calvaria Model | Not specified | Significantly increased trabecular bone formation rate. | |

| Osteosarcoma Mouse Model | 2 mg/kg/day | Inhibited osteosarcoma metastasis. | |

| Hepatocellular Carcinoma Mouse Model | 16 mg/kg/day (in combination) | Enhanced anti-tumor efficacy of sorafenib. |

Experimental Protocols

Wnt/β-catenin Pathway Activation: TCF/LEF Luciferase Reporter Assay

This is the foundational assay to quantify the activation of the canonical Wnt pathway. It measures the transcriptional activity of the β-catenin/TCF/LEF complex.

Principle: Cells are co-transfected with two plasmids. The first is a reporter plasmid containing multiple TCF/LEF binding sites upstream of a firefly luciferase gene (e.g., TOPFlash). The second is a control plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter for normalization of transfection efficiency. Activation of the Wnt pathway leads to the production of firefly luciferase, which generates a quantifiable luminescent signal.

Methodology:

-

Cell Culture: Plate cells (e.g., HEK293, U2OS osteosarcoma cells) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect cells with the TCF/LEF firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

Treatment: After 12-24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include appropriate controls: vehicle (e.g., DMSO), a positive control activator (e.g., Wnt3a conditioned media or recombinant Wnt3a protein), and this compound in the presence of Wnt3a.

-

Incubation: Incubate the plate for an additional 24-48 hours.

-

Lysis: Aspirate the media, wash cells with PBS, and add 1X Passive Lysis Buffer. Incubate for 15 minutes on an orbital shaker to ensure complete lysis.

-

Luminescence Reading: Use a dual-luciferase assay system. Add Luciferase Assay Reagent II (for firefly luciferase) to each well and measure the luminescence with a luminometer. Then, add Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla luciferase reaction, and measure the second signal.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the concentration of this compound to determine the EC50.

Figure 2: Workflow for a TCF/LEF dual-luciferase reporter assay.

Osteoblast Differentiation: Alkaline Phosphatase (ALP) Activity Assay

This assay measures the activity of a key early marker of osteoblast differentiation and bone formation.

Principle: Bone-specific alkaline phosphatase (BAP) is an enzyme on the surface of osteoblasts whose activity correlates with the bone-forming activity of these cells. Increased ALP activity in response to a compound like this compound indicates pro-osteogenic effects.

Methodology:

-

Cell Culture: Seed human fetal osteoblasts (hFOB) or other osteoprogenitor cells into multi-well plates.

-

Differentiation and Treatment: Culture the cells in Osteoblast Mineralization Medium. Supplement the medium with various concentrations of this compound or vehicle control. Replace the medium every 2-3 days.

-

Harvesting: At specified time points (e.g., day 3, 7, 14), wash the cells with PBS and lyse them (e.g., with a buffer containing Triton X-100).

-

ALP Activity Measurement:

-

Add a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution to the cell lysate. ALP will hydrolyze pNPP to p-nitrophenol (pNP), which is yellow.

-

Incubate at 37°C for 15-30 minutes.

-

Stop the reaction by adding NaOH.

-

Measure the absorbance of the yellow pNP product at 405 nm using a spectrophotometer.

-

-

Protein Normalization: Quantify the total protein content in each lysate sample using a standard assay (e.g., BCA or Bradford assay) to normalize the ALP activity to the amount of protein.

-

Data Analysis: Express the results as ALP activity per mg of total protein.

β-catenin Nuclear Translocation by Immunofluorescence

This imaging-based assay provides direct visual evidence of canonical Wnt pathway activation.

Principle: Inactive Wnt signaling keeps β-catenin in the cytoplasm. Upon activation, β-catenin accumulates and moves into the nucleus. This cellular relocalization can be visualized using an antibody specific to β-catenin.

Methodology:

-

Cell Culture: Grow cells (e.g., U2OS) on glass coverslips in a multi-well plate.

-

Treatment: Treat the cells with this compound (e.g., at the IC50 or a range of concentrations like 1, 3, and 6 µM) or vehicle control for a specified duration.

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

-

Permeabilize the cell membranes with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

-

-

Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., PBS with 5% bovine serum albumin) for 1 hour.

-

Antibody Incubation:

-

Incubate with a primary antibody against β-catenin overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.

-

-

Staining and Mounting:

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging and Analysis: Visualize the cells using a fluorescence or confocal microscope. Capture images and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of β-catenin translocation.

Figure 3: Logical flow of this compound's effect leading to bone formation.

Conclusion

This compound is a potent and specific activator of the Wnt/β-catenin signaling pathway, acting through the well-defined mechanism of DKK1 inhibition. Its utility has been demonstrated in a variety of in vitro and in vivo systems, showing clear effects on cell fate, proliferation, and, most notably, bone formation. The quantitative data and detailed protocols provided herein serve as a guide for researchers and drug developers aiming to modulate this critical signaling pathway for therapeutic benefit or to further elucidate its complex biological roles. The robust preclinical data, particularly in models of osteoporosis, underscore its potential as a lead compound for anabolic bone therapies.

References

WAY-262611: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-262611 is a potent and orally bioavailable small molecule that acts as an agonist of the Wnt/β-catenin signaling pathway. Its discovery stemmed from a high-throughput screening campaign aimed at identifying compounds for the treatment of bone disorders. This compound functions as an inhibitor of Dickkopf-1 (DKK1), a key antagonist of the Wnt pathway. By preventing the DKK1-mediated inhibition of the Wnt co-receptors LRP5/6, this compound effectively activates downstream signaling, leading to increased bone formation. This technical guide provides a comprehensive overview of the discovery, detailed synthesis, and mechanism of action of this compound, along with its key in vitro and in vivo biological data.

Discovery

This compound was identified through a high-throughput screening campaign designed to find small molecule activators of the Wnt/β-catenin signaling pathway. The primary assay utilized an osteosarcoma cell line engineered with a TCF-response element luciferase reporter system, where Wnt-3a and DKK1 were overexpressed to mimic a physiologically relevant signaling environment.[1] A weakly active 2-aminopyrimidine (B69317) compound was initially identified and subsequently optimized through medicinal chemistry efforts to yield this compound, which demonstrated significantly improved potency and favorable pharmacokinetic properties.[1]

Synthesis of this compound

The chemical name for this compound is (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine. The synthesis can be accomplished through a multi-step process, as outlined in the patent literature (WO 2009026326). A plausible synthetic route is described below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of tert-butyl (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methylcarbamate

-

To a solution of tert-butyl (piperidin-4-yl)methylcarbamate (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) is added 2-chloro-4-(naphthalen-2-yl)pyrimidine (B2555277) (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2-3 equivalents).

-

The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until reaction completion is observed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford tert-butyl (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methylcarbamate.

Step 2: Deprotection to yield this compound

-

The purified product from Step 1 is dissolved in a suitable solvent for Boc deprotection, such as a solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

-

The reaction mixture is stirred at room temperature for 1-4 hours, or until deprotection is complete as monitored by TLC or LC-MS.

-

The solvent is removed under reduced pressure. The residue is then dissolved in water and basified with a suitable base, such as sodium bicarbonate or sodium hydroxide, to a pH of 8-9.

-

The aqueous layer is extracted with an organic solvent like DCM or a mixture of chloroform (B151607) and isopropanol.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as the free base.

-

If desired, the free base can be converted to a salt, such as the dihydrochloride (B599025) salt, by treatment with a solution of HCl in a suitable solvent like ethanol (B145695) or ether.

Mechanism of Action

This compound is an agonist of the Wnt/β-catenin signaling pathway, with a measured EC50 of 0.63 μM in a TCF-Luciferase reporter assay.[2] It does not directly activate the Wnt receptors but rather functions as an inhibitor of Dickkopf-1 (DKK1).[2] DKK1 is a secreted protein that antagonizes the Wnt pathway by binding to the LRP5/6 co-receptor, which prevents the formation of the active Wnt-Frizzled-LRP5/6 signaling complex. DKK1-mediated inhibition is enhanced by its interaction with the transmembrane protein Kremen. The binding of DKK1 to both LRP5/6 and Kremen induces the endocytosis and subsequent removal of the LRP5/6 receptor from the cell surface.

This compound is believed to disrupt the formation of the DKK1-LRP5/6-Kremen ternary complex.[3] By inhibiting DKK1, this compound allows for the interaction of Wnt ligands with the Frizzled and LRP5/6 receptors, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of Wnt target genes.

Caption: Wnt/β-catenin signaling pathway and the inhibitory role of DKK1, which is blocked by this compound.

Quantitative Data

In Vitro Activity

| Parameter | Value | Cell Line/Assay | Reference |

| EC50 (TCF-Luciferase) | 0.63 µM | Osteosarcoma cell line | |

| IC50 (Cell Proliferation) | 0.30 µM | RD (Rhabdomyosarcoma) | |

| IC50 (Cell Proliferation) | 0.25 µM | CW9019 (Rhabdomyosarcoma) | |

| GSK-3β Inhibition (IC50) | > 100 µM | Kinase assay | |

| CYP3A4 Inhibition (at 3 µM) | 39% | Cytochrome P450 assay | |

| CYP2C9 Inhibition (at 3 µM) | 63% | Cytochrome P450 assay | |

| CYP2D6 Inhibition (at 3 µM) | 9% | Cytochrome P450 assay |

In Vivo Pharmacokinetics in Rats

| Route | Dose (mg/kg) | t1/2 (h) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Clearance (mL/min/kg) | Reference |

| Intravenous | 2 | 8.2 | - | - | 1029 | 32 | |

| Oral | 10 | 5.6 | 277 | 4.76 | 3990 | - |

Key Experimental Protocols

TCF/LEF Luciferase Reporter Assay

This assay is fundamental for quantifying the activity of the Wnt/β-catenin pathway.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TCF/LEF luciferase reporter plasmid (e.g., TOPflash)

-

Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

-

Transfection reagent (e.g., Lipofectamine)

-

Wnt3a conditioned media or recombinant Wnt3a protein

-

Recombinant DKK1 protein

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing Wnt3a (to activate the pathway), DKK1 (to inhibit the pathway), and varying concentrations of this compound. Include appropriate vehicle controls.

-

Incubation: Incubate the cells for an additional 24 hours.

-

Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The fold change in luciferase activity relative to the control is then calculated to determine the effect of this compound. The EC50 value can be determined by plotting the dose-response curve.

Caption: Workflow for the TCF/LEF Luciferase Reporter Assay.

In Vivo Bone Formation Rate in Ovariectomized Rats

This model is used to assess the anabolic effect of this compound on bone in a postmenopausal osteoporosis model.

Materials:

-

Female Sprague-Dawley rats (3-6 months old)

-

Anesthetics for surgery

-

This compound formulated for oral gavage

-

Calcein (B42510) and Alizarin (B75676) red (or other fluorescent bone labels)

-

Fixative (e.g., 70% ethanol)

-

Embedding medium (e.g., methyl methacrylate)

-

Microtome for bone sectioning

-

Fluorescence microscope

-

Image analysis software

Procedure:

-

Ovariectomy: Perform bilateral ovariectomy (OVX) on the rats to induce estrogen deficiency and subsequent bone loss. A sham operation is performed on the control group. Allow a recovery period of several weeks for bone loss to establish.

-

Treatment: Administer this compound or vehicle control daily via oral gavage for a specified period (e.g., 28 days).

-

Fluorescent Labeling: To measure dynamic bone formation, administer fluorescent labels at specific time points. For example, inject calcein (e.g., 10 mg/kg, intraperitoneally) 10 days before sacrifice and alizarin red (e.g., 30 mg/kg, intraperitoneally) 3 days before sacrifice.

-

Sacrifice and Tissue Collection: At the end of the treatment period, euthanize the animals and collect the tibiae or femurs.

-

Histomorphometry: Fix the bones in 70% ethanol, dehydrate, and embed in methyl methacrylate (B99206) without decalcification. Cut longitudinal sections using a microtome.

-

Analysis: View the unstained sections under a fluorescence microscope. The distance between the two fluorescent labels represents the amount of new bone formed during that time interval. Measure the mineral apposition rate (MAR), mineralizing surface per bone surface (MS/BS), and calculate the bone formation rate (BFR/BS).

Caption: Workflow for In Vivo Bone Formation Rate Measurement.

Conclusion

This compound is a valuable research tool for investigating the Wnt/β-catenin signaling pathway and its role in various physiological and pathological processes, particularly in bone biology and oncology. Its well-defined mechanism of action as a DKK1 inhibitor, coupled with its oral bioavailability, makes it a significant compound for both in vitro and in vivo studies. This technical guide provides a comprehensive resource for researchers and drug development professionals working with or interested in the therapeutic potential of modulating the Wnt pathway.

References

WAY-262611: A Technical Whitepaper on its Early Therapeutic Potential

I have performed a comprehensive Google search and gathered a significant amount of information regarding the early research on WAY-262611's therapeutic potential. The search results provide details on its mechanism of action as a DKK1 inhibitor and a Wnt/β-catenin agonist, its in vitro and in vivo effects on bone formation, and its potential in treating conditions like osteoporosis and certain cancers. I have also found quantitative data such as EC50 and IC50 values, as well as pharmacokinetic parameters. Several sources describe the experimental setups, including cell lines used, animal models, and specific assays.

However, to create a truly in-depth technical guide, I need to consolidate and structure this information more rigorously. Specifically, I need to:

-

Systematically extract all quantitative data and organize it into tables.

-

Collate the descriptions of experimental protocols to provide detailed methodologies.

-

Synthesize the information on the signaling pathway to create an accurate Graphviz diagram.

-

Develop a logical workflow diagram for a typical experimental process described in the papers.

I will now proceed with the analysis and synthesis of the gathered data to construct the whitepaper as requested. I do not need to perform additional searches at this time.

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the early research on this compound, a small molecule inhibitor of Dickkopf-1 (DKK1) and a Wnt/β-catenin signaling agonist. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

This compound functions as a potent agonist of the Wnt/β-catenin signaling pathway.[1][2] Its primary mechanism involves the inhibition of DKK1, a key negative regulator of this pathway.[1][3][4] By inhibiting DKK1, this compound prevents the formation of the DKK1-LRP5-Kremen complex, thereby facilitating the interaction of Wnt ligands with the LRP5/6 co-receptor and the Frizzled receptor. This action leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of target genes via the TCF/LEF transcription factors.

Therapeutic Potential in Bone Formation

Early research has prominently highlighted the therapeutic potential of this compound in promoting bone formation, suggesting its utility in treating bone disorders such as osteoporosis. In preclinical studies, this compound has been shown to increase the rate of bone formation.

Quantitative In Vitro and In Vivo Data

The following tables summarize the key quantitative data from early studies on this compound.

Table 1: In Vitro Activity

| Parameter | Value | Assay/Cell Line | Reference |

| TCF-Luciferase EC50 | 0.63 µM | Osteosarcoma cell line with TCF-response element | |

| Glycogen Synthase Kinase 3β (GSK-3β) IC50 | > 100 µM | Kinase activity assay | |

| CYP3A4 Inhibition (at 3 µM) | 39% | Cytochrome P450 inhibition assay | |

| CYP2C9 Inhibition (at 3 µM) | 63% | Cytochrome P450 inhibition assay | |

| CYP2D6 Inhibition (at 3 µM) | 9% | Cytochrome P450 inhibition assay | |

| IC50 (U2OS osteosarcoma cell line) | 3 µM | Proliferation assay | |

| IC50 (HOS osteosarcoma cell line) | 0.5 µM | Proliferation assay | |

| IC50 (SaOS2 osteosarcoma cell line) | 10 µM | Proliferation assay |

Table 2: In Vivo Pharmacokinetics in Rats

| Parameter | Value | Dosing | Reference |

| Intravenous (2 mg/kg) | |||

| Plasma Half-life (t1/2) | 8.2 h | IV | |

| AUC | 1029 ngh/mL | IV | |

| Clearance | 32 mL/min/kg | IV | |

| Oral (10 mg/kg) | |||

| Plasma Half-life (t1/2) | 5.6 h | PO | |

| Time to Maximum Concentration (tmax) | 4.76 h | PO | |

| Maximum Concentration (Cmax) | 277 ng/mL | PO | |

| AUC | 3990 ngh/mL | PO |

Experimental Protocols

TCF-Luciferase Reporter Assay

This assay was fundamental in the initial screening and characterization of this compound.

-

Cell Line: An osteosarcoma cell line was utilized, which was engineered to overexpress Wnt-3a and DKK1.

-

Reporter System: The cells were transfected with a TCF-response element luciferase reporter system.

-

Screening: A library of small molecules was screened for their ability to agonize the Wnt/β-catenin pathway, as measured by an increase in luciferase activity.

-

Compound Treatment: this compound was identified and subsequently tested at various concentrations to determine its EC50 value.

Ovariectomized (OVX) Rat Model of Osteoporosis

This in vivo model was crucial for evaluating the bone-forming efficacy of this compound.

-

Animal Model: Female rats underwent ovariectomy to induce bone loss, mimicking postmenopausal osteoporosis.

-

Treatment: this compound was administered orally on a daily basis for a period of 28 days.

-

Endpoint Analysis: The primary endpoint was the trabecular bone formation rate, which was assessed through bone histomorphometry.

-

Results: A dose-dependent increase in the trabecular bone formation rate was observed in the treated animals.

Mouse Calvaria Model

This model provided evidence for the DKK1-dependent mechanism of action of this compound.

-

Animal Model: Wild-type and DKK1 knockout mice were used.

-

Treatment: this compound was administered to both wild-type and knockout mice.

-

Endpoint Analysis: The trabecular bone formation rate in the calvaria (skullcap) was measured.

-

Results: this compound significantly increased the trabecular bone formation rate in wild-type mice compared to the vehicle control. However, this effect was not significant in the DKK1 knockout mice, indicating that the anabolic effect of this compound is mediated through the inhibition of DKK1.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

References

Unveiling the Pharmacokinetic Profile of WAY-262611: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-262611 is a small molecule inhibitor of Dickkopf-1 (DKK1), a key antagonist of the Wnt/β-catenin signaling pathway. By inhibiting DKK1, this compound facilitates the activation of this critical pathway, which is integral to embryogenesis, tissue homeostasis, and has been implicated in the pathophysiology of various diseases, including cancer and osteoporosis.[1][2] This technical guide provides a comprehensive overview of the available pharmacokinetic properties of this compound, offering valuable insights for researchers and professionals involved in drug development.

Core Pharmacokinetic Properties

This compound has been described as orally active with excellent pharmacokinetic properties.[3][4] Preclinical studies in rodents have provided initial data on its absorption and elimination characteristics.

Table 1: Single-Dose Intravenous Pharmacokinetics of this compound in Rats

| Parameter | Value | Units |

| Dose | 2 | mg/kg |

| Plasma Half-life (t½) | 8.2 | h |

| Area Under the Curve (AUC) | 1029 | ng*h/mL |

| Clearance | 32 | mL/min/kg |

Data sourced from a preclinical study in rats.

Table 2: Single-Dose Oral Pharmacokinetics of this compound in Rats

| Parameter | Value | Units |

| Dose | 10 | mg/kg |

| Plasma Half-life (t½) | 5.6 | h |

| Time to Maximum Concentration (tmax) | 4.76 | h |

| Maximum Concentration (Cmax) | 277 | ng/mL |

| Area Under the Curve (AUC) | 3990 | ng*h/mL |

Data sourced from a preclinical study in rats.

Table 3: Pharmacokinetic Parameter of this compound in Mice

| Parameter | Value | Units |

| Plasma Half-life (t½) | 6-8 | h |

This value was noted in the context of a study in pregnant mice, and detailed experimental conditions were not provided.[5]

Mechanism of Action: Wnt/β-catenin Signaling Pathway

This compound functions by inhibiting DKK1, which normally antagonizes the Wnt/β-catenin pathway by binding to the LRP5/6 co-receptor and preventing the formation of a functional Wnt-Frizzled-LRP5/6 receptor complex. The inhibition of DKK1 by this compound allows for the canonical Wnt pathway to proceed, leading to the stabilization and nuclear translocation of β-catenin, and subsequent transcription of target genes.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound are not extensively available in the public domain. However, based on standard practices in preclinical pharmacokinetic research, the following methodologies are likely to have been employed.

Animal Models

-

Species: Rat (for intravenous and oral pharmacokinetic studies) and mouse (for in vivo efficacy and some pharmacokinetic data).

-

Health Status: Healthy, specific-pathogen-free animals are typically used for pharmacokinetic profiling. For efficacy studies, disease models such as tumor-bearing mice are utilized.

Drug Administration

-

Formulation: For in vivo studies, this compound has been administered subcutaneously in a vehicle of 15% DMSO in NaCl Meinsol. For oral administration, a suitable vehicle would be used to ensure solubility and stability.

-

Routes of Administration:

-

Intravenous (IV): Administered as a single bolus injection, typically into a tail vein.

-

Oral (PO): Administered via gavage.

-

Sample Collection

-

Matrix: Blood is the primary matrix collected for pharmacokinetic analysis.

-

Processing: Whole blood is processed to obtain plasma, which is then stored frozen until analysis.

-

Sampling Time Points: A series of blood samples are collected at predetermined time points after drug administration to accurately define the plasma concentration-time profile.

Bioanalytical Method

-

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantification of small molecules like this compound in biological matrices due to its high sensitivity and specificity.

-

General Procedure:

-

Sample Preparation: Plasma samples would undergo a protein precipitation or liquid-liquid extraction step to remove interfering substances. An internal standard is added to correct for variability.

-

Chromatographic Separation: The extracted sample is injected onto a liquid chromatography system, where this compound is separated from other components on a reversed-phase column.

-

Mass Spectrometric Detection: The analyte is then ionized and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for selective and sensitive quantification.

-

The following diagram illustrates a general workflow for a preclinical pharmacokinetic study.

Distribution, Metabolism, and Excretion (ADME)

Detailed public information regarding the tissue distribution, metabolic pathways, and excretion routes of this compound is currently limited. To fully characterize the ADME profile of this compound, further studies would be required, including:

-

Tissue Distribution: Studies using radiolabeled this compound in animal models to determine its distribution into various tissues and organs.

-

Metabolism: In vitro studies using liver microsomes and hepatocytes, as well as in vivo metabolite profiling in plasma, urine, and feces to identify the major metabolic pathways and metabolites.

-

Excretion: Mass balance studies with radiolabeled compound to determine the primary routes and extent of excretion (e.g., renal, fecal).

Conclusion

This compound is a promising DKK1 inhibitor that activates the Wnt/β-catenin signaling pathway. The available preclinical data indicate that it is orally bioavailable with a moderate plasma half-life in rodents. However, a comprehensive understanding of its pharmacokinetic profile, particularly its distribution, metabolism, and excretion, requires further investigation. The information and methodologies outlined in this guide provide a foundational understanding for researchers and drug development professionals working with this and similar compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Dickkopf-1 Inhibition Reactivates Wnt/β-Catenin Signaling in Rhabdomyosarcoma, Induces Myogenic Markers In Vitro and Impairs Tumor Cell Survival In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for WAY-262611: An In Vitro Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-262611 is a potent small molecule inhibitor of Dickkopf-1 (DKK1), a key negative regulator of the Wnt/β-catenin signaling pathway. By inhibiting DKK1, this compound effectively activates Wnt signaling, leading to the stabilization and nuclear translocation of β-catenin. This application note provides detailed in vitro experimental protocols to characterize the activity of this compound, including methods for assessing its impact on cell proliferation, Wnt pathway activation, and target protein expression. The provided protocols and data will serve as a valuable resource for researchers investigating the therapeutic potential of Wnt pathway modulation in various disease models.

Introduction

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development, tissue homeostasis, and disease pathogenesis, including cancer and osteoporosis. Dickkopf-1 (DKK1) is a secreted antagonist of this pathway that functions by binding to the LRP5/6 co-receptor, thereby preventing the formation of the Wnt-Frizzled-LRP5/6 receptor complex and leading to the degradation of β-catenin. This compound has been identified as a small molecule that inhibits the interaction between DKK1 and LRP5/6. This restores Wnt signaling and promotes the accumulation of β-catenin, which then translocates to the nucleus to activate target gene transcription. These application notes provide a comprehensive guide to the in vitro evaluation of this compound.

Data Presentation

Quantitative Analysis of this compound Activity

| Parameter | Cell Line | Value | Assay |

| EC₅₀ | - | 0.63 µM | TCF-Luciferase Reporter Assay[1][2] |

| IC₅₀ | RD (Rhabdomyosarcoma) | 0.30 µM | Crystal Violet Proliferation Assay[3] |

| IC₅₀ | CW9019 (Rhabdomyosarcoma) | 0.25 µM | Crystal Violet Proliferation Assay[3] |

| IC₅₀ | U2OS (Osteosarcoma) | 3 µM | Not Specified |

| IC₅₀ | HOS (Osteosarcoma) | 0.5 µM | Not Specified |

| IC₅₀ | SaOS2 (Osteosarcoma) | 10 µM | Not Specified |

Signaling Pathway and Experimental Workflow

Wnt/β-catenin Signaling Pathway and Mechanism of Action of this compound

Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.

General Experimental Workflow for In Vitro Characterization of this compound

Caption: Workflow for evaluating this compound's in vitro effects.

Experimental Protocols

TCF/LEF Dual-Luciferase Reporter Assay

This assay quantitatively measures the activation of the Wnt/β-catenin signaling pathway by assessing the transcriptional activity of TCF/LEF transcription factors.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TCF/LEF luciferase reporter vector (e.g., M50 Super 8xTOPFlash)

-

Renilla luciferase control vector (e.g., pRL-TK)

-

Transfection reagent (e.g., Lipofectamine™ 2000)

-

Opti-MEM™ I Reduced Serum Medium

-

Dual-Luciferase® Reporter Assay System

-

This compound

-

White, clear-bottom 96-well plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a white, clear-bottom 96-well plate at a density of 3 x 10⁴ cells per well in complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Transfection:

-

For each well, prepare a DNA-transfection reagent complex. In a sterile tube, dilute 100 ng of TCF/LEF reporter vector and 10 ng of Renilla control vector in 25 µL of Opti-MEM™.

-

In a separate tube, dilute 0.3 µL of Lipofectamine™ 2000 in 25 µL of Opti-MEM™ and incubate for 5 minutes at room temperature.

-

Combine the DNA and transfection reagent solutions, mix gently, and incubate for 20 minutes at room temperature.

-

Add 50 µL of the complex to each well.

-

-

This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle control (DMSO).

-

Luciferase Assay: After 24-48 hours of treatment, perform the dual-luciferase assay according to the manufacturer's protocol.

-

Aspirate the medium and lyse the cells with 20 µL of 1X Passive Lysis Buffer per well for 15 minutes with gentle shaking.

-

Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity.

-

Add 100 µL of Stop & Glo® Reagent to each well and measure the Renilla luciferase activity.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in luciferase activity relative to the vehicle control.

Crystal Violet Cell Proliferation Assay

This colorimetric assay is used to determine cell viability by staining the DNA of adherent cells.

Materials:

-

RD, CW9019, U2OS, HOS, or SaOS2 cells

-

This compound

-

96-well plates

-

Phosphate-buffered saline (PBS)

-

Methanol (B129727) (100%)

-

Crystal Violet solution (0.5% w/v in 25% methanol)

-

Solubilization solution (e.g., 10% acetic acid or 1% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

This compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control. Incubate for 72 hours.[3]

-

Fixation:

-

Gently wash the cells twice with PBS.

-

Add 100 µL of 100% methanol to each well and incubate for 15 minutes at room temperature.

-

-

Staining:

-

Remove the methanol and add 100 µL of 0.5% Crystal Violet solution to each well.

-

Incubate for 20 minutes at room temperature.

-

-

Washing: Gently wash the plate with tap water until the excess stain is removed. Allow the plate to air dry completely.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate on an orbital shaker for 15-30 minutes to dissolve the stain.

-

Data Analysis: Measure the absorbance at 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blotting for DKK1 and β-catenin

This technique is used to detect and quantify the levels of DKK1 and β-catenin proteins in cell lysates.

Materials:

-

Cell lines of interest

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-DKK1 antibody (e.g., Abcam ab109416, 1:1000 dilution)

-

Rabbit anti-β-catenin antibody (e.g., Cell Signaling Technology #8480, 1:1000 dilution)

-

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system

Protocol:

-

Cell Lysis:

-

Treat cells with this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

-

Run the gel until adequate separation is achieved.

-

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply ECL reagent and capture the chemiluminescent signal using an imaging system.

Immunofluorescence for β-catenin Nuclear Translocation

This method visualizes the subcellular localization of β-catenin to assess its translocation to the nucleus upon Wnt pathway activation.

Materials:

-

Cells grown on glass coverslips or in imaging plates

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (0.25% Triton X-100 in PBS)

-

Blocking buffer (1% BSA in PBST)

-

Primary antibody: Rabbit anti-β-catenin antibody (1:200 dilution)

-

Alexa Fluor-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Culture and Treatment: Seed cells on coverslips and treat with this compound for the desired time.

-

Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.

-

Antibody Staining:

-

Incubate with the primary anti-β-catenin antibody in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with the Alexa Fluor-conjugated secondary antibody in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBST.

-

-

Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.

-

Mounting and Imaging: Mount the coverslips onto microscope slides with mounting medium and visualize using a fluorescence microscope.

In Vitro Osteoblast Differentiation Assay

This assay assesses the ability of this compound to promote the differentiation of pre-osteoblastic or mesenchymal stem cells into mature osteoblasts.

Materials:

-

MC3T3-E1 cells or primary mesenchymal stem cells

-

Osteogenic differentiation medium (e.g., α-MEM supplemented with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate)

-

This compound

-

Alkaline Phosphatase (ALP) staining kit

-

Alizarin Red S staining solution (for mineralization)

-

Antibody for Osteopontin for immunofluorescence

Protocol:

-

Cell Culture and Induction:

-

Culture cells in osteogenic differentiation medium.

-

Treat the cells with various concentrations of this compound. Refresh the medium and treatment every 2-3 days.

-

-

Alkaline Phosphatase (ALP) Staining (Early Marker):

-

After 7-10 days of differentiation, fix the cells with 4% PFA.

-

Stain for ALP activity according to the manufacturer's protocol. Differentiated osteoblasts will stain positive (typically blue/purple).

-

-

Alizarin Red S Staining (Late Marker - Mineralization):

-

After 21-28 days, fix the cells.

-

Stain with Alizarin Red S solution to visualize calcium deposits, which appear as red nodules.

-

-

Immunofluorescence for Osteopontin (Intermediate Marker):

-

After 14-21 days, perform immunofluorescence as described in Protocol 4, using a primary antibody against Osteopontin to detect this bone matrix protein.

-

References

Application Notes and Protocols: Preparation of WAY-262611 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction:

WAY-262611 is a small molecule that acts as a Wnt/β-catenin signaling pathway agonist by inhibiting Dickkopf-1 (DKK1)[1][2][3]. It is a valuable tool for in vitro and in vivo studies related to bone formation, cancer, and other Wnt signaling-dependent processes[1][4]. Proper preparation of a stock solution is the first critical step for accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound due to its high solubilizing capacity for this compound. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Physicochemical Data and Solubility

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for accurate calculations and preparation of stock solutions.

| Parameter | Value | Source(s) |

| Molecular Weight | 318.42 g/mol | |

| Appearance | Crystalline solid / Powder | |

| Solubility in DMSO | ≥ 25 mg/mL | |

| (≥ 78.5 mM) | ||

| Storage Temperature | -20°C |

Note: The reported solubility in DMSO can vary between suppliers. It is always recommended to consult the certificate of analysis provided with your specific batch of this compound.

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various cellular assays.

Materials:

-

This compound (lyophilized powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Sterile, amber or opaque microcentrifuge tubes (e.g., 1.5 mL)

-

Calibrated precision balance

-

Calibrated micropipettes and sterile filter tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Workflow Diagram:

Caption: Workflow for preparing this compound stock solution.

Procedure:

-

Preparation and Weighing:

-

Bring the vial of this compound and the anhydrous DMSO to room temperature before opening to prevent condensation of atmospheric moisture.

-

Tare a sterile microcentrifuge tube on a precision balance.

-

Carefully weigh the desired amount of this compound powder into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.18 mg of this compound.

-

-

Calculation of DMSO Volume:

-

Use the following formula to calculate the volume of DMSO required to achieve the desired concentration:

Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

-

Example Calculation for 10 mM Stock from 3.18 mg:

-

Mass = 3.18 mg = 0.00318 g

-

Molecular Weight = 318.42 g/mol

-

Concentration = 10 mM = 0.010 mol/L

-

Volume (L) = 0.00318 g / (318.42 g/mol * 0.010 mol/L) = 0.001 L = 1 mL

-

Therefore, add 1 mL of anhydrous DMSO to 3.18 mg of this compound.

-

-

-

Dissolution:

-

Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

-

Visually inspect the solution against a light source to ensure there are no visible particulates. If particulates remain, continue vortexing and/or gently warm the solution in a 37°C water bath for a short period.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber or opaque microcentrifuge tubes.

-

Label each aliquot clearly with the compound name, concentration, and date of preparation.

-

Store the aliquots at -20°C for long-term storage. Under these conditions, the stock solution should be stable for at least 6 months to a year. Protect from light.

-

Signaling Pathway Context

This compound functions by inhibiting DKK1, a negative regulator of the canonical Wnt signaling pathway. The diagram below illustrates this mechanism of action.

Caption: Mechanism of action of this compound in the Wnt pathway.

Safety Precautions:

-

This compound is a bioactive molecule. Handle with care and use appropriate personal protective equipment (PPE).

-

DMSO is a penetrant and can carry dissolved substances through the skin. Avoid direct contact with skin and eyes.

-

Work in a well-ventilated area or a chemical fume hood when handling DMSO and this compound.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.

Best Practices and Troubleshooting:

-

Use Anhydrous DMSO: Moisture can affect the solubility and stability of this compound. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.

-

Precipitation in Aqueous Media: When diluting the DMSO stock solution into aqueous buffers or cell culture media, the final DMSO concentration should typically be kept below 0.5% to avoid precipitation and cellular toxicity. It is good practice to add the DMSO stock solution to the aqueous solution while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.

-

Control Experiments: Always include a vehicle control (DMSO alone at the same final concentration) in your experiments to account for any effects of the solvent on the biological system.

-

Compound Purity: The purity of this compound can vary between suppliers (typically >95-98%). Be aware of the purity of your specific lot when making precise concentration calculations.

References

Application Notes and Protocols for WAY-262611 Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-262611 is a small molecule inhibitor of Dickkopf-1 (DKK1), a key antagonist of the Wnt signaling pathway. By inhibiting DKK1, this compound effectively functions as a Wnt/β-catenin signaling agonist.[1][2][3] This pathway is crucial for bone homeostasis, playing a significant role in osteoblast differentiation and bone formation.[4][5] These application notes provide a comprehensive overview of the use of this compound in various mouse models to study its effects on bone biology and disease, including osteoporosis and osteosarcoma.

Mechanism of Action

This compound exerts its biological effects by preventing the interaction between DKK1 and the LRP5/6 co-receptor. This action blocks the inhibitory effect of DKK1 on the Wnt signaling pathway. Consequently, β-catenin is free to accumulate in the cytoplasm and translocate to the nucleus, where it activates TCF/LEF transcription factors, leading to the expression of Wnt target genes. This cascade of events promotes osteoblast differentiation and increases the rate of bone formation. This compound has been shown to activate TCF-dependent transcription with an EC50 of 0.63 μM.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| TCF-Luciferase Assay (EC50) | Osteosarcoma cell line | 0.63 µM | |

| Proliferation Inhibition (IC50) | Osteosarcoma cell lines | ~1 µmol/L |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Route | Dose (mg/kg) | Value | Reference |

| Half-life (t1/2) | Intravenous | 2 | 8.2 h | |

| AUC | Intravenous | 2 | 1029 ng*h/ml | |

| Clearance | Intravenous | 2 | 32 ml/min/kg | |

| Half-life (t1/2) | Oral | 10 | 5.6 h | |

| Cmax | Oral | 10 | 277 ng/ml | |

| Tmax | Oral | 10 | 4.76 h | |

| AUC | Oral | 10 | 3990 ng/ml |

Table 3: In Vivo Administration of this compound in Rodent Models

| Animal Model | Administration Route | Dosing Regimen | Vehicle | Observed Effects | Reference |

| Ovariectomized Rats (Osteoporosis Model) | Oral gavage | 0.3, 1, 3, 10 mg/kg, once daily for 28 days | Not specified | Dose-dependent increase in trabecular bone formation rate | |

| Mouse Calvaria Model | Not specified | Not specified | Vehicle | Significantly increased trabecular bone formation rate | |

| Orthotopic Osteosarcoma Mouse Model (NSG mice) | Subcutaneous | 2 mg/kg/day | DMSO | Slowed primary tumor progression and inhibited metastasis | |

| Rhabdomyosarcoma Mouse Model | Subcutaneous | 2.5 or 10 mg/kg, daily | Not specified | Impaired survival of tumor cells in an experimental metastasis model | |

| Pregnant Pax9+/- Mice | Tail vein injection | 12.5 or 25 mg/kg, daily from E10.5 to E14.5 | Not specified | Fusion of the secondary palate in Pax9-/- pups |

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound on the Wnt/β-catenin signaling pathway.

Caption: this compound inhibits DKK1, activating Wnt/β-catenin signaling.

Experimental Protocols

1. Ovariectomized (OVX) Rat Model of Osteoporosis

This protocol is designed to evaluate the anabolic effect of this compound on bone in a postmenopausal osteoporosis model.

-

Animals: Female Sprague-Dawley rats (retired breeders, 6-8 months old).

-

Acclimation: Acclimate animals for at least one week prior to surgery.

-

Surgery:

-

Anesthetize rats using an appropriate anesthetic (e.g., isoflurane).

-

Perform bilateral ovariectomy through a dorsal midline incision.

-

Suture the muscle and skin layers.

-

Administer appropriate post-operative analgesia.

-

Allow a recovery period of 2-4 weeks to establish bone loss.

-

-

This compound Administration:

-

Preparation: Prepare a homogenous suspension of this compound in a suitable vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na).

-

Dosing: Administer this compound orally via gavage at doses ranging from 0.3 to 10 mg/kg, once daily for 28 days.